molecular formula C13H16N2OS B214109 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

货号 B214109
分子量: 248.35 g/mol
InChI 键: RFIZXKQWWBSQHB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of pain management. BCTC is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a receptor involved in the sensation of pain and temperature.

作用机制

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide works by blocking the activation of the TRPV1 receptor. TRPV1 is a receptor that is activated by a variety of stimuli, including heat, acid, and capsaicin. When TRPV1 is activated, it results in the release of neuropeptides that amplify pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide binds to the TRPV1 receptor and prevents its activation, thereby reducing pain signals.
Biochemical and Physiological Effects:
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of neuropeptides that amplify pain signals, which results in a reduction in pain. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has also been shown to reduce inflammation in animal models of inflammatory pain. In addition, N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain management drug.

实验室实验的优点和局限性

One of the main advantages of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is its selectivity for the TRPV1 receptor. This means that it can specifically target this receptor and reduce pain signals without affecting other receptors in the body. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has also been shown to have a low toxicity profile, which makes it a promising candidate for further development as a pain management drug. However, one of the limitations of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

未来方向

There are several future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide. One area of research is the development of more effective formulations of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide that can improve its solubility and bioavailability. Another area of research is the exploration of the potential applications of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide in other areas of pain management, such as cancer pain. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide and its potential as a pain management drug.

合成方法

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide involves a multi-step process that starts with the reaction of 2-methylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-cyano-6-methyl-4-hydroxy-2H-1-benzothiopyran to form the corresponding ester. The ester is then reduced with lithium aluminum hydride to form the alcohol, which is then reacted with propanoyl chloride to form N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide.

科学研究应用

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been extensively studied for its potential applications in pain management. TRPV1 is a receptor that is involved in the sensation of pain and temperature, and its activation results in the release of neuropeptides that amplify pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide is a selective antagonist of TRPV1, which means that it can block the activation of this receptor and reduce pain signals. N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.

属性

产品名称

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

分子式

C13H16N2OS

分子量

248.35 g/mol

IUPAC 名称

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)propanamide

InChI

InChI=1S/C13H16N2OS/c1-3-12(16)15-13-10(7-14)9-5-4-8(2)6-11(9)17-13/h8H,3-6H2,1-2H3,(H,15,16)

InChI 键

RFIZXKQWWBSQHB-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

规范 SMILES

CCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。